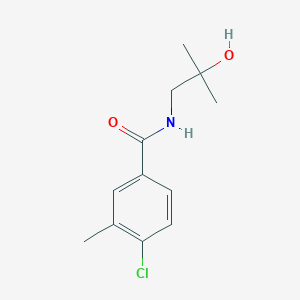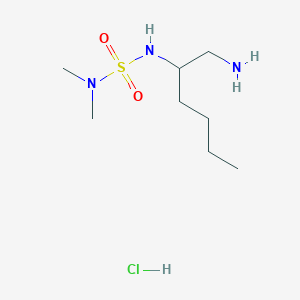![molecular formula C18H21ClN2O3 B7640011 N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride, also known as PPCC, is a chemical compound that has been studied extensively for its potential therapeutic applications in various fields of science. PPCC is a member of the morpholine class of compounds and has been found to exhibit a wide range of biological activities, making it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and differentiation. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, vasodilation in cardiovascular disease, and neuroprotection in neurodegenerative diseases. This compound has also been shown to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride in lab experiments is its wide range of biological activities, making it a potential candidate for the treatment of various diseases. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds. One limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For research on N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride include further studies on its mechanism of action, identification of its molecular targets, and optimization of its pharmacological properties. Other future directions include studies on its potential use in combination therapy with other compounds and its potential use in drug delivery systems.
Métodos De Síntesis
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride can be synthesized using a variety of methods, including the reaction of 3-phenoxybenzyl chloride with morpholine, followed by the addition of carboxylic acid and hydrochloride salt. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications in various fields of science, including cancer research, cardiovascular disease, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In cardiovascular disease, this compound has been found to exhibit vasodilatory effects, making it a potential candidate for the treatment of hypertension. In neurodegenerative diseases, this compound has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c21-18(17-13-22-10-9-19-17)20-12-14-5-4-8-16(11-14)23-15-6-2-1-3-7-15;/h1-8,11,17,19H,9-10,12-13H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLOHFDEVAQZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)

![3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)

![(3-Amino-4-methylphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone;hydrochloride](/img/structure/B7639992.png)
![5-[4-(2-Fluorophenyl)butan-2-ylamino]-1-methylpiperidin-2-one](/img/structure/B7639997.png)


![3-amino-N-[2-(2-methoxyphenoxy)ethyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7640006.png)
![1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7640018.png)